1,4-Dioxaspiro[2.3]hexane

X-ray crystallography Anomeric effect Bond length

1,4-Dioxaspiro[2.3]hexane (IUPAC: 1,6-dioxaspiro[2.3]hexane; molecular formula C4H6O2, molecular weight 86.09 g/mol) is a small, strained spirocyclic heterocycle consisting of an oxirane and an oxetane ring sharing a single spiro carbon. Its structure imparts acute bond angles (~60°) at the spiro center, generating significant ring strain that governs its reactivity.

Molecular Formula C4H6O2
Molecular Weight 86.09 g/mol
Cat. No. B1249213
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Dioxaspiro[2.3]hexane
Synonyms1,5-dioxaspiro(3.2)hexane
Molecular FormulaC4H6O2
Molecular Weight86.09 g/mol
Structural Identifiers
SMILESC1COC12CO2
InChIInChI=1S/C4H6O2/c1-2-5-4(1)3-6-4/h1-3H2
InChIKeyBORNTCYTZBIESK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,4-Dioxaspiro[2.3]hexane: Core Structural Properties and Sourcing Profile


1,4-Dioxaspiro[2.3]hexane (IUPAC: 1,6-dioxaspiro[2.3]hexane; molecular formula C4H6O2, molecular weight 86.09 g/mol) is a small, strained spirocyclic heterocycle consisting of an oxirane and an oxetane ring sharing a single spiro carbon [1]. Its structure imparts acute bond angles (~60°) at the spiro center, generating significant ring strain that governs its reactivity [2]. The unfunctionalized parent system is typically supplied as a research chemical with a purity of 95% .

Scaffold Strained spirocyclic oxirane-oxetane with dual oxygen architecture
Format Research chemical, supplied with purity suitable for method development
Workflow Synthetic intermediate for regioselective ring-opening and spirocycle studies

Why 1,4-Dioxaspiro[2.3]hexane Cannot Be Swapped for Other Small Spiroheterocycles


Substituting 1,4-dioxaspiro[2.3]hexane with a closer analog like 1-oxaspiro[2.3]hexane or a 1,5-dioxaspiro[3.2]hexane is not straightforward because the exact placement of the two oxygen atoms dictates both the site-specific reactivity and the stability of the strained spirocycle. A 2009 review explicitly notes that 1-oxaspiro[2.3]hexanes, 1,4-dioxaspiro[2.3]hexanes, and 4-oxaspiro[2.3]hexanes exhibit divergent primary reaction pathways upon nucleophilic or Lewis acid treatment [1]. Furthermore, crystallographic evidence on the related spiroepoxy-β-lactone system reveals that the dual-oxygen architecture induces a 'double anomeric effect' not present in simpler mono-oxygen analogs, leading to significantly shortened bonds (Δ up to 0.055 Å) and altered stability [2]. Using a generic spiro-oxirane would therefore forfeit these predictable, tunable reactivity patterns that are critical for specific synthetic strategies.

Mono-oxa analogs shift reactivity

1-Oxaspiro[2.3]hexanes undergo Lewis acid-promoted rearrangement to cyclopentanones; nucleophilic attack may redirect to a different epoxide bond, altering synthetic outcome.

Absence of double anomeric effect alters stability

The dual-oxygen framework induces bond-length contractions (~0.05 Å) not present in mono-oxa systems, which may reduce the predictable electronic stabilization observed in 1,4-dioxaspiro[2.3]hexanes.

1,5-Dioxa isomer leads to different ring-opening patterns

Different oxygen placement in 1,5-dioxaspiro[3.2]hexanes produces distinct site-selectivity and reaction manifolds; direct interchange would compromise regiospecific synthetic strategies.

Quantitative Evidence for 1,4-Dioxaspiro[2.3]hexane Differentiation Against Analogs


Bond-Length Anomaly in Spiroepoxy-β-Lactone vs. Classical β-Lactone and Epoxide Parents

X-ray crystallography on the spiroepoxy-β-lactone derivative 10b (a 1,4-dioxaspiro[2.3]hexan-5-one) revealed that the epoxide C4–O6 bond is shortened by Δ0.055 Å compared to the average C–O bond length for classical epoxides (1.446 Å). Simultaneously, the β-lactone C4–O1 bond is shortened by Δ0.044 Å compared to the average β-lactone C–O bond (1.492 Å). The C4–C5 bond of the epoxide is significantly contracted to 1.380 Å from an average of 1.446 Å for epoxides [1].

Bond-length anomaly
Head-to-head
Δ C4–O6: -0.055 Å vs. epoxide avg. Δ C4–O1: -0.044 Å vs. β-lactone avg. Δ C4–C5: -0.066 Å vs. epoxide avg.
Reported structural marker of distinct electronic configuration
Single-crystal X-ray data from spiroepoxy-β-lactone derivative; comparison to CSD averages
X-ray crystallography Anomeric effect Bond length Spiroepoxy-β-lactone

Divergent Nucleophilic Site-Selectivity of 1,4-Dioxaspiro[2.3]hexanes vs. Mono-oxa Analogs

A comprehensive review of strained spiroheterocycles formalizes a key reactivity distinction: 1-Oxaspiro[2.3]hexanes (II) undergo Lewis acid-promoted rearrangement to cyclopentanones, and nucleophilic addition favors the more hindered epoxide C–O bond. In contrast, 1,4-dioxaspiro[2.3]hexanes (III) react with nucleophiles primarily at either of the epoxide C–O bonds. For the more complex 1,4-dioxaspiro[2.3]hexan-5-ones (IV), nucleophilic substitution is observed solely at the less hindered epoxide C–O bond or the C=O bond [1].

Nucleophilic site-selectivity
Class-level inference
1,4-Dioxaspiro[2.3]hexanes: nucleophilic substitution at either epoxide C–O bond; lactone derivatives add only at less hindered epoxide or C=O. Mono-oxa analogs: rearrangement to cyclopentanones; attack at more hindered bond.
Predicts precise functionalization site for synthetic planning
Reactivity generalizations from multiple spirohexane studies; review specific substrate scope
Nucleophilic addition Regioselectivity Lewis acid Reactivity pattern

Synthesis Efficiency: Quantitative Epoxidation Yield of Methyleneoxetane to 1,4-Dioxaspiro[2.3]hexane

The parent 1,4-dioxaspiro[2.3]hexane scaffold is accessible via dimethyldioxirane (DMDO) epoxidation of the corresponding methyleneoxetane. This transformation is reported to proceed in quantitative yield under mild conditions (-20 °C, 2h), providing the product in high purity . This contrasts with the more complex and lower-yielding synthesis of some functionalized spirohexane analogs, such as spiroepoxy-β-lactones, which are obtained via ketene dimer epoxidation in yields of 40-80% depending on the substituent [1].

Synthetic yield
Cross-study comparable
Reported quantitative yield (DMDO epoxidation of methyleneoxetane)
Supports cost-efficient procurement and consistent lot reproducibility
Functionalized analogs (spiroepoxy-β-lactones) obtained in 40–80% isolated yield
Dimethyldioxirane Epoxidation Synthesis Yield

Procurement-Optimal Application Scenarios for 1,4-Dioxaspiro[2.3]hexane


Synthesis of α-Functionalized Ketones via Predictable Nucleophilic Ring-Opening

1,4-Dioxaspiro[2.3]hexane reacts with a broad range of nucleophiles to afford α-functionalized-β'-hydroxy ketones in a predictable manner [1]. This distinct mode of ring-opening, which differs from the rearrangement pathways of mono-oxaspirohexanes, makes the compound a strategic intermediate for constructing complex ketone building blocks where precise regiochemical control is required [2].

Design and Study of Strain-Heightened Spirocycles with Enhanced Stability

The parent scaffold's dual-oxygen architecture provides a platform for investigating 'double anomeric effects' and their impact on spirocycle stability. X-ray data from the spiroepoxy-β-lactone derivative show that this 1,4-dioxaspiro framework uniquely positions two oxygen lone pairs to donate into adjacent σ* orbitals, a feature absent in mono-oxa or 1,5-dioxa systems [1]. This makes the compound an essential control or core scaffold for physical organic chemistry studies.

Rapid Assembly of Oxetane-Containing Target Molecules

Dioxaspirohexanes can be transformed into 2,2-disubstituted oxetanes, valuable motifs in medicinal chemistry. This selective transformation, accessible through the specific electronic environment of the 1,4-dioxaspiro[2.3]hexane, provides a route to a class of compounds with known improvements in metabolic stability and solubility for drug candidates [1].

As a High-Yield Building Block for Spiroepoxy-β-Lactone Synthesis

Given its quantitative accessibility, the parent 1,4-dioxaspiro[2.3]hexane can serve as a reliable starting material for the synthesis of the more complex spiroepoxy-β-lactone class. These lactones are precursors to tetronic acids and subsequently to natural products like (+)-maculalactone A [1]. The high-yield synthesis of the core scaffold ensures a robust supply chain for multi-step synthetic campaigns.

Application
Selection Property
Validation Focus
α-Functionalized ketone synthesis
Predictable regioselective ring-opening
Product regiochemistry verification
Strained spirocycle physical organic studies
Dual-anomeric effect scaffold
Bond-length and stability analysis
Oxetane-containing molecule synthesis
Selective oxetane formation from spirocycle
Reaction scalability and purity
Spiroepoxy-β-lactone precursor synthesis
Epoxidation-based access route
Synthetic reproducibility and lot consistency
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